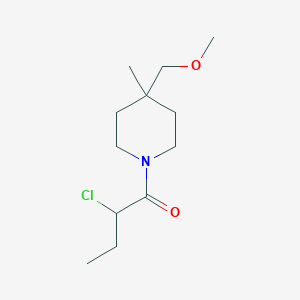
2-Chloro-1-(4-(methoxymethyl)-4-methylpiperidin-1-yl)butan-1-one
Übersicht
Beschreibung
2-Chloro-1-(4-(methoxymethyl)-4-methylpiperidin-1-yl)butan-1-one is a synthetic organic compound that belongs to the class of piperidine derivatives.
Biologische Aktivität
2-Chloro-1-(4-(methoxymethyl)-4-methylpiperidin-1-yl)butan-1-one is a synthetic organic compound classified as a piperidine derivative. Its structural characteristics suggest potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is 2-chloro-1-[4-(methoxymethyl)-4-methylpiperidin-1-yl]butan-1-one, with the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C12H22ClN02 |
| Molecular Weight | 239.77 g/mol |
| CAS Number | 2097999-02-3 |
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. The compound is believed to act as a modulator of the central nervous system (CNS), potentially influencing dopaminergic and serotonergic pathways. This modulation could lead to various effects, including analgesic and anxiolytic properties.
Case Studies and Research Findings
Several studies have explored the biological activities of piperidine derivatives, providing insights into the potential applications of this compound.
-
Study on Piperidine Derivatives :
- A study published in the Journal of Medicinal Chemistry explored various piperidine derivatives for their analgesic effects. The findings suggested that modifications at the piperidine ring significantly influenced their efficacy, indicating that similar modifications in this compound could enhance its biological activity .
- Serotonin Receptor Modulation :
Eigenschaften
IUPAC Name |
2-chloro-1-[4-(methoxymethyl)-4-methylpiperidin-1-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22ClNO2/c1-4-10(13)11(15)14-7-5-12(2,6-8-14)9-16-3/h10H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFGYDIXKFSVMCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC(CC1)(C)COC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















